24-Hydroxy-beta-amyrin

Descripción

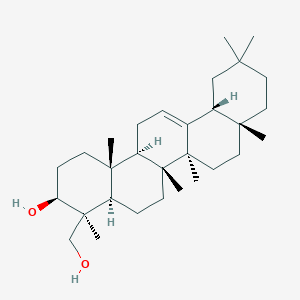

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C30H50O2 |

|---|---|

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

(3S,4S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22+,23+,24-,26+,27-,28+,29+,30+/m0/s1 |

Clave InChI |

NTWLPZMPTFQYQI-FLZFTVBESA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |

SMILES isomérico |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]1CC(CC2)(C)C)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |

Origen del producto |

United States |

Biosynthesis and Enzymatic Transformations of 24 Hydroxy Beta Amyrin

Characterization of Beta-Amyrin (B1666858) 24-Hydroxylase (e.g., CYP93E1)

The enzyme responsible for the specific hydroxylation of β-amyrin at the C-24 position is a cytochrome P450 monooxygenase. nih.govitb.ac.id The first such enzyme to be identified and characterized was CYP93E1 from soybean (Glycine max). frontiersin.orgnih.govnih.gov This enzyme was discovered through expressed sequence tag (EST) mining and subsequent functional expression assays in yeast (Saccharomyces cerevisiae). nih.govebi.ac.uk

When CYP93E1 was co-expressed with β-amyrin synthase in yeast, the production of olean-12-ene-3β,24-diol (24-hydroxy-β-amyrin) was observed. nih.govebi.ac.uk Further studies revealed that CYP93E1 can also hydroxylate sophoradiol (B1243656) at the same C-24 position to produce soyasapogenol B. frontiersin.orgnih.gov This discovery was a significant milestone, as it represented the first identification of a triterpene hydroxylase cDNA from any plant species. nih.govebi.ac.uk The CYP93E subfamily of P450s appears to be primarily involved in the biosynthesis of triterpenoid (B12794562) saponins (B1172615) in legumes. frontiersin.orgoup.com

Involvement of Cytochrome P450 Monooxygenases in Triterpenoid Diversification

Cytochrome P450 monooxygenases (P450s) are a vast and versatile family of enzymes that play a central role in the structural diversification of triterpenoids. frontiersin.orgbeilstein-journals.orgnih.gov These enzymes catalyze a wide range of oxidative reactions, including hydroxylation, oxidation, and epoxidation, at various positions on the triterpene scaffold. beilstein-journals.orgbeilstein-journals.org This extensive tailoring is a key reason for the immense structural richness of plant triterpenoids. beilstein-journals.orgbeilstein-journals.org

The P450-catalyzed modifications often precede further diversification by other enzymes like glycosyltransferases, leading to the formation of complex saponins. frontiersin.orgbeilstein-journals.org The functional characterization of numerous P450s has revealed their specific roles in various triterpenoid biosynthetic pathways. For instance, different P450s are responsible for hydroxylations at positions such as C-2α, C-11, C-16α, C-22, and C-28, leading to a wide array of bioactive compounds. frontiersin.orgoup.com The CYP716, CYP72, and CYP93 families are among the major P450 families involved in modifying pentacyclic triterpene scaffolds. oup.com

Regio- and Stereospecificity of Hydroxylation Reactions

A hallmark of cytochrome P450 enzymes is their remarkable regio- and stereospecificity. beilstein-journals.orgbeilstein-journals.org This means they can introduce a functional group, such as a hydroxyl group, at a specific carbon atom and with a defined spatial orientation on a complex substrate like a triterpenoid. beilstein-journals.org This precision is crucial for generating the specific structures required for biological activity.

The hydroxylation of β-amyrin at the C-24 position by CYP93E1 is a prime example of this specificity. frontiersin.orgnih.gov The enzyme specifically targets the C-24 methyl group for hydroxylation, leaving the other numerous C-H bonds on the β-amyrin scaffold untouched. The catalytic cycle of P450s involves the activation of molecular oxygen via a heme cofactor, which allows for the highly controlled insertion of an oxygen atom into the substrate. beilstein-journals.orgbeilstein-journals.org This precise control over the reaction site and stereochemistry is a fundamental principle underlying the vast chemical diversity of natural products. beilstein-journals.orgresearchgate.net

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of 24-hydroxy-beta-amyrin is tightly regulated at the genetic level, primarily through the expression of the genes encoding the key enzymes β-amyrin synthase and β-amyrin 24-hydroxylase. The gene encoding β-amyrin 24-hydroxylase belongs to the CYP93E subfamily of cytochrome P450s. nih.govfrontiersin.org The first member of this subfamily to be characterized was CYP93E1 from soybean (Glycine max). frontiersin.org

Studies in various plants, particularly legumes like Glycyrrhiza uralensis (licorice) and Medicago truncatula, have shed light on the regulation of these biosynthetic genes. frontiersin.orgoup.com For instance, in G. uralensis, the expression of genes for β-amyrin synthase (bAS) and β-amyrin C-24 hydroxylase (CYP93E3) is known to be temporally and spatially controlled. oup.com

Transcription factors play a crucial role in orchestrating the expression of these genes. In G. uralensis, a basic helix-loop-helix (bHLH) transcription factor, GubHLH3, has been identified as a positive regulator of soyasaponin biosynthetic genes. oup.com Overexpression of GubHLH3 in hairy root cultures of licorice led to enhanced expression of bAS and CYP93E3. oup.com Furthermore, the expression of these biosynthetic genes and GubHLH3 can be coordinately upregulated by the plant signaling molecule methyl jasmonate (MeJA), suggesting a role in stress responses. oup.com

The table below summarizes key enzymes and their genetic regulators involved in the biosynthesis of this compound.

| Enzyme | Gene | Organism | Function | Regulator |

| β-amyrin synthase | bAS | Glycyrrhiza glabra | Cyclization of 2,3-oxidosqualene (B107256) to β-amyrin | GubHLH3 |

| β-amyrin 24-hydroxylase | CYP93E1 | Glycine max | Hydroxylation of β-amyrin at C-24 | - |

| β-amyrin 24-hydroxylase | CYP93E3 | Glycyrrhiza uralensis | Hydroxylation of β-amyrin at C-24 | GubHLH3 |

Heterologous Expression and Metabolic Engineering for this compound Production

The low abundance of many valuable triterpenoids in their native plant sources has driven the development of microbial production platforms. plos.org Saccharomyces cerevisiae (baker's yeast) has emerged as a particularly advantageous host for this purpose due to its well-characterized genetics, robustness, and the natural presence of the mevalonate (B85504) pathway, which provides the precursor 2,3-oxidosqualene. biorxiv.orgnih.gov

The heterologous expression of plant-derived genes in yeast is a cornerstone of metabolic engineering for producing compounds like this compound. To achieve this, the cDNAs for β-amyrin synthase and β-amyrin 24-hydroxylase are introduced into the yeast genome or on plasmids. nih.gov The co-expression of G. max CYP93E1 and β-amyrin synthase in S. cerevisiae successfully yielded olean-12-ene-3β,24-diol (this compound). nih.gov

The efficiency of production can vary significantly depending on the specific enzymes used. For example, a comparison of eight different CYP93E variants in yeast revealed a 52-fold difference in the accumulation of 24-hydroxy-β-amyrin, with CYP93E9 from Phaseolus vulgaris showing the highest activity. frontiersin.orgplos.org This highlights the importance of enzyme selection and screening for optimizing production.

Several metabolic engineering strategies have been employed to enhance the production of triterpenoids, including this compound, in yeast. nih.gov These strategies aim to increase the precursor supply and direct the metabolic flux towards the desired product.

Key strategies include:

Overexpression of Mevalonate Pathway Genes: Increasing the expression of key enzymes in the upstream mevalonate pathway, such as HMG-CoA reductase (tHMG1), can boost the supply of the precursor 2,3-oxidosqualene.

Downregulation of Competing Pathways: The native sterol biosynthesis pathway in yeast competes for the same precursor, 2,3-oxidosqualene. Downregulating the expression of lanosterol (B1674476) synthase (ERG7), the enzyme that diverts the precursor to sterols, can significantly increase the pool available for triterpenoid synthesis. biorxiv.org A modified version of Erg7 has been shown to reduce flux into the sterol pathway while increasing precursor supply for triterpenoid production. biorxiv.orgresearchgate.net

Optimization of Enzyme Expression and Ratios: Fine-tuning the expression levels of the heterologous enzymes, such as β-amyrin synthase and the cytochrome P450 hydroxylase, as well as the partnering cytochrome P450 reductase (CPR), is crucial for maximizing product yield. Pairing different CPRs with CYPs can lead to varying productivity. frontiersin.org

Process Optimization: Fermentation conditions, such as the choice of carbon source (e.g., ethanol) and medium composition, can also have a significant impact on triterpenoid production. biorxiv.orgfrontiersin.org

The table below outlines various strategies and their impact on triterpenoid production in yeast.

| Strategy | Target | Effect |

| Overexpression | tHMG1 (HMG-CoA reductase) | Increased precursor (2,3-oxidosqualene) supply |

| Downregulation | ERG7 (lanosterol synthase) | Reduced flux to competing sterol pathway |

| Enzyme Selection | CYP93E variants | Significant variation in 24-hydroxy-β-amyrin yield |

| Co-expression Optimization | CYP and CPR | Improved catalytic efficiency of hydroxylation |

| Fermentation Optimization | Carbon source (e.g., ethanol) | Enhanced overall productivity |

Through the application of these sophisticated metabolic engineering techniques, Saccharomyces cerevisiae has been successfully engineered to produce significant quantities of various triterpenoids, paving the way for a sustainable and scalable production platform for valuable compounds like this compound and its derivatives.

Occurrence and Distribution of 24 Hydroxy Beta Amyrin in Biological Sources

Plant Kingdom Distribution

The distribution of 24-Hydroxy-beta-amyrin in the plant kingdom is specific, with confirmed isolation from several plant families. It often serves as a key intermediate in the biosynthesis of more complex triterpenoid (B12794562) saponins (B1172615).

Specific Plant Families and Species

Research has identified this compound in several distinct plant species, where it plays a role in specialized metabolic pathways.

Glycine max (Soybean) : A member of the Fabaceae (legume) family, soybean is a significant source for understanding the biosynthesis of this compound. frontiersin.org The compound, also known as olean-12-ene-3β,24-diol in this context, is not typically stored in large amounts but serves as a crucial intermediate in the production of soyasaponins. frontiersin.orgnih.gov Its formation is catalyzed by a specific cytochrome P450-dependent monooxygenase, CYP93E1. nih.govbeilstein-journals.org This enzyme performs the regio- and stereospecific C-24 hydroxylation of the precursor, β-amyrin. frontiersin.orgnih.gov The identification of the CYP93E1 gene and its function was a pivotal step in understanding triterpene hydroxylase enzymes in plants. nih.gov

Oxytropis falcata : This plant, also belonging to the Fabaceae family, is another confirmed source of this compound. nih.govnctu.edu.tw Oxytropis falcata is a perennial herb used in traditional Tibetan medicine for its anti-inflammatory and analgesic properties. researchgate.net The presence of this triterpenoid contributes to the complex phytochemical profile of this medicinal plant. nih.govscispace.com

Phyllanthus flexuosus : Belonging to the Phyllanthaceae family, the stem bark of this plant has yielded this compound (olean-12-en-3β-24-diol). nih.govresearchgate.net The genus Phyllanthus is known for a rich diversity of secondary metabolites, including various triterpenes. researchgate.netnih.gov

Table 1: Plant Species with Confirmed Occurrence of this compound

| Plant Species | Family | Part of Plant | Key Finding |

| Glycine max | Fabaceae | - | Biosynthetic intermediate; formed from β-amyrin by the enzyme CYP93E1. frontiersin.orgnih.govdonga.ac.kr |

| Oxytropis falcata | Fabaceae | - | Reported as a natural constituent of the plant. nih.govnctu.edu.tw |

| Phyllanthus flexuosus | Phyllanthaceae | Stem Bark | Isolated and identified as a constituent of the bark. nih.govresearchgate.netwikidata.org |

Occurrence in Medicinal Plants

The plants identified as sources of this compound are all recognized for their use in traditional medicine. Glycine max is a source of various health-promoting compounds, and its soyasaponins, derived from this compound, are of significant interest. frontiersin.org As mentioned, Oxytropis falcata is a staple in Tibetan medicine. researchgate.net The genus Phyllanthus, including P. flexuosus, encompasses many species used across the globe in traditional systems for treating a wide array of ailments. researchgate.netnih.gov

Furthermore, the biosynthetic potential for creating this compound exists in other medicinal plants. For instance, researchers have identified an enzyme, IaAO5, in Ilex asprella that can catalyze the C-24 oxidation of the precursor β-amyrin. frontiersin.org The precursor itself, β-amyrin, is one of the most widespread triterpenoids in higher plants and has been isolated from numerous medicinal species, including Alstonia boonei and Ardisia elliptica. ebi.ac.uknih.gov

Table 2: Research Findings on this compound in Medicinal Plants

| Medicinal Plant | Traditional Use Context | Research Finding |

| Glycine max (Soybean) | Source of isoflavones and saponins. | Precursor to soyasaponins; biosynthesis via CYP93E1 enzyme is well-characterized. frontiersin.orgnih.gov |

| Oxytropis falcata | Tibetan medicine for inflammation and pain. researchgate.net | Confirmed to contain this compound. nih.gov |

| Phyllanthus flexuosus | Genus used for kidney, liver, and intestinal issues. nih.gov | Compound isolated from the plant's stem bark. researchgate.net |

| Ilex asprella | Traditional Chinese Medicine. | Contains an enzyme (IaAO5) capable of C-24 oxidation of β-amyrin. frontiersin.org |

Fungal Isolation and Production

While direct isolation of this compound from fungi is not prominently documented, the fungal kingdom is relevant to its study, particularly concerning its precursor and biotechnological production.

Aspergillus nidulans : This ascomycete fungus is not a reported natural source of this compound. However, it is a known producer of the direct precursor, β-amyrin. ebi.ac.uknih.gov The isolation of β-amyrin from wild-type cultures of A. nidulans was a notable finding, as this triterpene is far more common in the plant kingdom. nih.govmdpi.comencyclopedia.pub

Biotechnological Production : The production of this compound has been successfully achieved in engineered fungi. By introducing the gene for the β-amyrin 24-hydroxylase enzyme (CYP93E1) from Glycine max into the yeast Saccharomyces cerevisiae, scientists have been able to convert β-amyrin into this compound. nih.gov This method of heterologous expression in a fungal host provides a controlled system for producing the compound and studying its biosynthetic pathway. nih.govresearchgate.net

Table 3: Fungal Sources Related to this compound

| Fungal Species | Relevance | Key Finding |

| Aspergillus nidulans | Precursor Source | Natural producer of β-amyrin, the direct precursor to this compound. nih.govmdpi.com |

| Saccharomyces cerevisiae (Yeast) | Production Host | Used for heterologous expression of plant enzymes (e.g., CYP93E1) to produce this compound from its precursor. nih.govresearchgate.net |

Research Methodologies for Isolation and Structural Elucidation

Spectroscopic Techniques for Structural Characterization in Research

Mass Spectrometry (MS) Techniques (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of triterpenoids, including 24-hydroxy-β-amyrin. This method provides crucial information regarding the molecular weight and fragmentation pattern of a compound, which aids in determining its chemical structure. The two most commonly employed MS techniques for the analysis of 24-hydroxy-β-amyrin are Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of non-volatile compounds like 24-hydroxy-β-amyrin, a derivatization step is typically required to increase their volatility. The most common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

The electron ionization (EI) mass spectrum of the TMS-derivatized 24-hydroxy-β-amyrin exhibits a characteristic fragmentation pattern. A key fragmentation pathway for oleanane-type triterpenes with a double bond at the C12-C13 position is the retro-Diels-Alder (rDA) reaction. nih.gov This reaction results in the cleavage of the C-ring, producing diagnostic fragment ions.

In a study where 24-hydroxy-β-amyrin (olean-12-ene-3β,24-diol) was produced in a genetically modified yeast strain, its identity was confirmed by GC-MS analysis of the trimethylsilylated product. The obtained mass spectrum was identical to that of an authentic standard. researchgate.net The spectrum displays a molecular ion peak (M⁺) and several characteristic fragment ions that correspond to specific losses from the parent molecule.

Detailed Research Findings:

The EI-MS spectrum of bis(trimethylsilyl)ether of 24-hydroxy-β-amyrin shows a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 586. The fragmentation pattern is characterized by the following key ions:

Loss of a methyl group (-CH₃): A fragment ion at m/z 571 indicates the loss of one of the methyl groups from the TMS ether.

Loss of trimethylsilanol (B90980) (-TMSiOH): A prominent ion at m/z 496 results from the elimination of a trimethylsilanol molecule.

Loss of a trimethylsilylated hydroxymethyl group (-CH₂OTMSi): The fragment at m/z 483 corresponds to the cleavage of the C4-C24 bond.

Retro-Diels-Alder (rDA) Fragmentation: The characteristic rDA fragmentation of the C-ring leads to a significant ion. For the bis-TMS derivative of 24-hydroxy-β-amyrin, this fragment is observed, though its m/z can vary based on the specific fragmentation pathway. For the parent compound, β-amyrin, the rDA fragment is typically seen at m/z 218. nih.gov In hydroxylated derivatives, related fragments are observed.

Other significant fragments: Other notable ions in the mass spectrum of silylated 24-hydroxy-β-amyrin include those resulting from further fragmentation of the A and B rings.

The table below summarizes the key mass spectral data for the trimethylsilyl derivative of 24-hydroxy-β-amyrin as identified in research studies. researchgate.net

| m/z | Proposed Assignment |

| 586 | [M]⁺ (Molecular ion) |

| 571 | [M - CH₃]⁺ |

| 496 | [M - TMSiOH]⁺ |

| 483 | [M - CH₂OTMSi]⁺ |

| 294 | Fragment from cleavage of the C-ring |

| 204 | [Fragment from rDA - TMSiOH]⁺ |

| 189 | Further fragmentation product |

This table is interactive. You can sort and filter the data.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including triterpenoid (B12794562) glycosides. ESI-MS can be used to determine the molecular weight of 24-hydroxy-β-amyrin and can be coupled with tandem mass spectrometry (MS/MS) to obtain detailed structural information through collision-induced dissociation (CID).

In a study characterizing triterpene saponins (B1172615) from Zornia brasiliensis by HPLC-ESI-MS/MS, the fragmentation of a saponin (B1150181) containing 24-hydroxy-β-amyrin (olean-12-ene-3β,24-diol) as the aglycone was analyzed. mdpi.com The analysis was performed in negative ion mode.

Detailed Research Findings:

The ESI-MS/MS analysis of a glycoside of 24-hydroxy-β-amyrin revealed characteristic fragmentation patterns. The precursor ion corresponding to the deprotonated molecule [M-H]⁻ undergoes fragmentation upon CID, leading to the loss of sugar moieties and fragmentation of the aglycone itself.

For a saponin with the aglycone olean-12-ene-3β,24-diol, the following fragment ions related to the aglycone were observed in the negative ion mode ESI-MS/MS spectrum:

[Aglycone - H]⁻: An ion at m/z 441, corresponding to the deprotonated 24-hydroxy-β-amyrin molecule.

[Aglycone - H - H₂O]⁻: An ion at m/z 423, resulting from the loss of a water molecule from the aglycone.

[Aglycone - H - CO₂]⁻: In some cases, loss of carbon dioxide can be observed if a carboxyl group is present, though not directly applicable to 24-hydroxy-β-amyrin itself.

The table below summarizes the ESI-MS/MS data for the aglycone portion of a saponin of 24-hydroxy-β-amyrin. mdpi.com

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |

| 925.5168 [M-H]⁻ | Loss of sugar moieties | 441 |

| 441 | [Aglycone - H]⁻ | 441 |

| 441 | Loss of water from the aglycone [Aglycone - H - H₂O]⁻ | 439 (in source) |

This table is interactive. You can sort and filter the data.

These mass spectrometry techniques, GC-MS and ESI-MS, provide complementary information that is crucial for the unambiguous identification and structural characterization of 24-hydroxy-β-amyrin in complex natural product extracts and biosynthetic systems.

Pre Clinical Pharmacological and Biological Activities of 24 Hydroxy Beta Amyrin

Anti-inflammatory Properties and Mechanistic Studies

24-Hydroxy-beta-amyrin exhibits notable anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes, modulation of pro-inflammatory signaling molecules, and demonstrated efficacy in animal models of inflammation.

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net The inhibition of these enzymes is a key strategy for controlling inflammation. mdpi.com

Research has shown that the presence of a hydroxyl group at the C-24 position of pentacyclic triterpenes, as in this compound, is advantageous for the inhibition of both 5-LOX and COX-1 enzymes. researchgate.net In a study evaluating various oleanane (B1240867) and ursane (B1242777) pentacyclic triterpenes, this compound demonstrated inhibitory activity against COX-1, with a remaining activity of 60.2 ± 6.17% at a concentration of 42 μM. researchgate.net However, it showed weak to no inhibitory effect on the COX-2 enzyme at the tested concentrations. researchgate.net

Molecular docking studies have provided insights into the potential binding interactions of this compound with these enzymes. For the 5-LOX enzyme, docking models suggest that this compound can fit into the active site, with a possible hydrogen bond formation with the amino acid residue T444. researchgate.net This interaction could contribute to its inhibitory effect on the 5-LOX pathway.

| Compound | Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|---|

| This compound | COX-1 | Remaining activity of 60.2 ± 6.17% at 42 μM | researchgate.net |

| This compound | COX-2 | No significant inhibition at 42 μM | researchgate.net |

| This compound | 5-LOX | Identified as beneficial for inhibition | researchgate.net |

Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are key mediators of the inflammatory response. thermofisher.comamegroups.org The ability of a compound to modulate the production of these cytokines is a significant indicator of its anti-inflammatory potential.

Studies on the parent compound, β-amyrin, and its mixtures with α-amyrin have demonstrated significant reductions in the levels of pro-inflammatory cytokines. preprints.orgnih.gov For instance, a mixture of α,β-amyrin was shown to significantly decrease IL-1β levels in a mouse model of colitis. nih.gov In lipopolysaccharide (LPS)-stimulated THP-1 cells, β-amyrin was found to inhibit the secretion of IL-1β. mdpi.com Similarly, treatment with a mixture of α,β-amyrin led to a notable reduction in TNF-α levels in the same colitis model. nih.govpreprints.org While these studies focus on the parent compound, they suggest a likely mechanism of action for its hydroxylated derivative, this compound, given the established contribution of the amyrin backbone to anti-inflammatory activity.

| Compound/Mixture | Model | Effect on Cytokines | Reference |

|---|---|---|---|

| α,β-Amyrin | Mouse model of colitis | Significantly diminished IL-1β levels | nih.gov |

| β-Amyrin | LPS-stimulated THP-1 cells | Inhibited IL-1β secretion | mdpi.com |

| α,β-Amyrin | Mouse model of colitis | Reduced TNF-α levels | nih.govpreprints.org |

The anti-inflammatory effects of amyrin-type triterpenoids are also mediated through their influence on key intracellular signaling pathways that regulate the expression of inflammatory genes. These pathways include Nuclear Factor-kappa B (NF-κB), cAMP response element-binding protein (CREB), and Mitogen-Activated Protein Kinases (MAPK).

Studies have shown that a mixture of α- and β-amyrin can inhibit the activation of both NF-κB and CREB. nih.govresearchgate.net In a mouse model of colitis, systemic administration of α,β-amyrin consistently inhibited the colonic expression of phospho-NF-κB and phospho-CREB. nih.govresearchgate.net The inhibition of NF-κB activation is a crucial mechanism, as this transcription factor is a central mediator of inflammatory responses. nih.gov Furthermore, research on β-amyrin has indicated its ability to upregulate MAPK-p38 and phospho-JNK, suggesting a role in modulating the MAPK pathway, which is also involved in inflammatory processes. preprints.orgpreprints.org

The anti-inflammatory activity of β-amyrin, the parent compound of this compound, has been validated in several in vivo rodent models of inflammation. These studies provide a strong basis for the potential efficacy of its hydroxylated derivative.

For example, β-amyrin has demonstrated anti-inflammatory effects in a carrageenan-induced rat paw edema model. researchgate.net In a mouse model of colitis induced by trinitrobenzene sulphonic acid (TNBS), a mixture of α- and β-amyrin significantly improved tissue damage scores and reduced polymorphonuclear cell infiltration. nih.gov Furthermore, in a mouse model of Alzheimer's disease, β-amyrin ameliorated neuroinflammation. biomolther.org Studies on acute pancreatitis in mice also showed that a mixture of α,β-amyrin suppressed pancreatic edema and inflammatory cell infiltration. researchgate.net These findings across different models of inflammation underscore the potent anti-inflammatory properties of the amyrin scaffold. ebi.ac.uknih.gov

Antimicrobial and Antibacterial Activities

In addition to its anti-inflammatory properties, this compound is also recognized for its antimicrobial potential. smolecule.com This activity is, at least in part, attributed to its ability to induce oxidative stress in microorganisms.

The antimicrobial effect of pentacyclic triterpenes like β-amyrin is linked to their capacity to trigger the production of reactive oxygen species (ROS) within microbial cells. nih.govjmb.or.kr ROS are highly reactive molecules that can cause significant damage to cellular components, leading to cell death. mdpi.com

Studies on β-amyrin have shown that it can induce ROS accumulation in Escherichia coli. nih.govjmb.or.kr This increase in ROS, particularly hydroxyl radicals, leads to dysfunction of glutathione (B108866) (GSH), a key cellular antioxidant. nih.govjmb.or.krresearchgate.net The resulting oxidative stress disrupts the bacterial defense system, causing membrane depolarization and ultimately leading to an apoptosis-like death in the bacteria. nih.govjmb.or.krkoreascience.kr This mechanism of action, centered on ROS induction, highlights the potential of amyrin-based compounds, including this compound, as effective antimicrobial agents. preprints.org

Mechanisms of Apoptosis-like Death in Bacterial Cells

While this compound is noted to have general antimicrobial properties, detailed studies elucidating its specific mechanisms of action on bacterial cells, such as the induction of apoptosis-like death, are not extensively available in the current body of research. The parent compound, β-amyrin, has been shown to induce apoptosis-like death in bacteria like Escherichia coli through the generation of reactive oxygen species (ROS), subsequent membrane depolarization, activation of caspase-like proteins, and DNA fragmentation. nih.govkoreascience.krjmb.or.kr However, specific research confirming this pathway for this compound is not presently available.

Effects on Bacterial Defense Systems (e.g., Glutathione modulation)

Research into the specific effects of this compound on bacterial defense mechanisms, including the modulation of glutathione (GSH), is limited. For the parent compound, β-amyrin, studies have demonstrated that its induction of excessive oxidative stress leads to glutathione dysfunction, which compromises the bacteria's ability to defend against ROS. nih.govkoreascience.krjmb.or.kr This disruption of the GSH system is a key part of its antibacterial action. Equivalent detailed mechanistic studies for this compound are not found in the available literature.

Antioxidant Activities and Associated Mechanisms

This compound has demonstrated antioxidant properties in pre-clinical investigations. smolecule.com The compound, referred to as Olean-12-ene-3,24-diol in some studies, is understood to exert its effects by modulating pathways related to oxidative stress. biosynth.com

The proposed mechanism for its antioxidant activity involves the inhibition of key enzymes that play a role in the inflammatory process and the generation of oxidative mediators. Specifically, it has been shown to inhibit lipoxygenase and cyclooxygenase enzymes. biosynth.com By impeding these enzymatic pathways, this compound can help reduce oxidative damage, highlighting its potential for use in conditions where oxidative stress is a contributing factor. smolecule.combiosynth.com

Investigational Anti-cancer Activities in Cell Lines

The potential of this compound as an anti-cancer agent has been explored in preliminary cell line studies. Research suggests it may possess cytotoxic effects against specific cancer cell lines, making it a compound of interest for further oncological investigation. smolecule.com

Specific cytotoxic activity of this compound (referred to as olean-12-en-3,24 β-diol) has been quantified against human cancer cell lines. In a study evaluating its effects, the compound was tested against the MCF-7 human breast adenocarcinoma cell line and the A549 human lung carcinoma cell line.

The findings indicated that this compound exhibited a marked growth-inhibitory effect on MCF-7 cells in a dose-dependent manner. ekosfop.or.kr However, its activity against A549 cells was limited under the same experimental conditions. ekosfop.or.kr The specific half-maximal inhibitory concentration (IC₅₀) values from this research are detailed in the table below.

| Compound | Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| This compound (olean-12-en-3,24 β-diol) | MCF-7 (Breast Adenocarcinoma) | 168.0 ± 2.84 | ekosfop.or.kr |

| This compound (olean-12-en-3,24 β-diol) | A549 (Lung Carcinoma) | > 100 (Inactive) | ekosfop.or.kr |

Other Biological Activities in Pre-clinical Research

There is a lack of specific research in the available scientific literature investigating the anti-platelet aggregation activity of this compound. In contrast, its parent compound, β-amyrin, has been identified as a potent inhibitor of collagen-induced platelet aggregation, with studies showing it to be more effective than aspirin. researchgate.netebi.ac.uk Similar dedicated studies on the hydroxylated derivative are needed to determine if it shares this activity.

Antinociceptive Effects in Animal Models

The potential pain-relieving properties of amyrin compounds, including β-amyrin, have been explored in various animal models of nociception. Studies have investigated the effects of a mixture of α- and β-amyrin on orofacial pain induced by chemical irritants in rats.

In a study utilizing a rat model of orofacial pain, a mixture of α,β-amyrin was administered prior to the injection of formalin or capsaicin (B1668287) into the rat's vibrissa pad. researchgate.net The results demonstrated that pretreatment with the amyrin mixture significantly reduced the face-rubbing behavior associated with pain in both the capsaicin test and the second phase of the formalin test. researchgate.netscielo.br The formalin test induces a two-phase pain response: an initial acute phase followed by a later, more persistent inflammatory phase. The amyrin mixture was effective in the second phase, suggesting an anti-inflammatory or centrally-mediated analgesic mechanism. researchgate.net Specifically, the inhibitory effect of α,β-amyrin on capsaicin-induced pain and the inflammatory phase of formalin-induced pain may be linked to its ability to inhibit the release of Substance P or block its action at the neurokinin-1 (NK-1) receptor. scielo.br

Furthermore, the antinociceptive effects of α,β-amyrin in models of inflammatory hyperalgesia have been linked to the activation of cannabinoid receptors and the inhibition of pro-inflammatory pathways, including the production of cytokines and the expression of nuclear factor κB (NF-κB) and cyclooxygenase-2 (COX-2). scielo.br Some research suggests that the antinociceptive action of α,β-amyrin may be mediated, at least in part, through a peripheral opioid mechanism. researchgate.net

A mixture of hydroxylated triterpenes, including β-amyrin, demonstrated significant and dose-dependent activity against acetic acid-induced writhing in mice, a model of visceral pain. nih.gov This effect was more pronounced than that of acetylated triterpene derivatives, indicating that the free hydroxyl group is important for its activity. nih.gov

Table 1: Antinociceptive Effects of Amyrin Compounds in Animal Models

| Compound/Mixture | Animal Model | Nociceptive Stimulus | Key Findings |

|---|---|---|---|

| α,β-Amyrin | Rat | Formalin (orofacial) | Inhibited the second phase of the pain response. researchgate.netscielo.br |

| α,β-Amyrin | Rat | Capsaicin (orofacial) | Significantly reduced pain behavior. researchgate.netscielo.br |

| Hydroxylated Triterpenes (including β-amyrin) | Mouse | Acetic Acid (writhing) | Showed dose-dependent inhibition of writhing response. nih.gov |

| α,β-Amyrin | Rat | CFA-induced inflammation | Exhibited long-lasting antinociceptive and anti-inflammatory effects. scielo.br |

Anti-diabetic Activity in Pre-clinical Animal Models

The potential of β-amyrin and its derivatives to manage diabetes has been investigated in several pre-clinical animal models. These studies highlight its ability to lower blood glucose levels and suggest various underlying mechanisms of action.

A derivative, β-amyrin palmitate, has shown significant antihyperglycemic effects. In glucose-loaded rats, it demonstrated potent anti-diabetic activity. preprints.org This compound was also effective in both alloxan-induced and streptozotocin (B1681764) (STZ)-induced diabetic rat models. preprints.orgnih.gov The diabetogenic agents alloxan (B1665706) and streptozotocin are commonly used to induce diabetes in animal models. bohrium.com One of the proposed mechanisms for β-amyrin palmitate's action is the inhibition of intestinal glucose absorption, which helps to reduce high blood sugar levels after a meal. preprints.orgnih.gov

In a study using a hyperglycemic adult zebrafish model, the combination of β-amyrin with metformin, a standard diabetes medication, resulted in a significant decrease in blood glucose levels compared to either compound alone. nih.gov This suggests a synergistic effect in mitigating hyperglycemia. nih.gov The study also pointed to the modulation of the endoplasmic reticulum stress pathway and a reduction in oxidative stress as contributing factors to its anti-diabetic effects. nih.gov

Furthermore, research in STZ-induced diabetic rat models has shown that treatment with certain plant extracts containing amyrin derivatives can protect and potentially increase the size of pancreatic β-cells, which are responsible for insulin (B600854) production. frontiersin.org

Table 2: Anti-diabetic Activity of β-Amyrin and its Derivatives in Pre-clinical Models

| Compound | Animal Model | Method of Diabetes Induction | Key Findings |

|---|---|---|---|

| β-Amyrin Palmitate | Rat | Glucose-loaded | Exhibited remarkable anti-hyperglycemic activity. nih.gov |

| β-Amyrin Palmitate | Rat | Alloxan | Showed excellent anti-diabetes mellitus activity. preprints.orgnih.gov |

| β-Amyrin Palmitate | Rat | Streptozotocin (STZ) | Demonstrated excellent anti-diabetes mellitus activity. preprints.orgnih.gov |

| β-Amyrin (in combination with Metformin) | Adult Zebrafish | Glucose immersion | Resulted in a significant decrease in blood glucose levels. nih.gov |

| β-Amyrin | Rat | Streptozotocin (STZ) | Histopathological studies revealed protection of beta cells. nih.gov |

Structure Activity Relationship Sar and Computational Studies

Impact of the C-24 Hydroxyl Group on Biological Efficacy

The introduction of a hydroxyl (-OH) group at the C-24 position of the beta-amyrin (B1666858) scaffold has a notable impact on its biological activity, particularly its anti-inflammatory properties. researchgate.netikiam.edu.ec Studies have shown that this modification enhances the inhibitory potential against specific enzymes involved in the inflammatory cascade.

Specifically, 24-hydroxy-beta-amyrin demonstrates potent and selective inhibition of human 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes. researchgate.netikiam.edu.ec This suggests that the C-24 position is a favorable site for modification to increase inhibitory activity against 5-LOX. researchgate.netikiam.edu.ec In contrast, the parent compound, beta-amyrin, which lacks this hydroxyl group, shows significantly less activity against this enzyme. researchgate.netikiam.edu.ec The presence of the C-24 hydroxyl group is also considered beneficial for the inhibition of cyclooxygenase-1 (COX-1). researchgate.netikiam.edu.ec The enzymes responsible for this specific hydroxylation are often cytochrome P450-dependent monooxygenases (CYPs). beilstein-journals.orgnih.gov For instance, CYP93E2 has been identified as a key enzyme that oxidizes beta-amyrin to produce this compound. frontiersin.orgnih.gov

Comparative Analysis with Beta-Amyrin and Other Triterpenoid (B12794562) Analogs

When compared to its parent compound, beta-amyrin, and other triterpenoid analogs, this compound exhibits a distinct inhibitory profile against enzymes of the arachidonic acid pathway.

| Compound | Target Enzyme | IC50 (μM) | Remaining Activity at 42 μM (%) |

| This compound | 5-LOX | 30.6 ± 0.91 | - |

| Beta-amyrin | 5-LOX | > 42 | 73.3 |

| 30-Hydroxy-beta-amyrin | 5-LOX | 31.8 ± 0.26 | - |

| 30-Hydroxy-11-oxo-beta-amyrin | 5-LOX | 25.7 ± 1.46 | - |

| Oleanolic Acid | 5-LOX | - | 100 |

| Erythrodiol | 5-LOX | > 40 | 60.7 ± 0.94 |

Data sourced from a study on the inhibitory activities of pentacyclic triterpenoids. researchgate.net

As the table illustrates, this compound is a significantly more potent inhibitor of 5-LOX than beta-amyrin and oleanolic acid, both of which are inactive or only weakly active. researchgate.netikiam.edu.ec Its potency is comparable to that of 30-hydroxy-beta-amyrin. researchgate.net However, the introduction of a carbonyl group at C-11, as seen in 30-hydroxy-11-oxo-beta-amyrin, appears to slightly enhance the inhibitory activity. researchgate.net This comparative analysis underscores the importance of the type and position of polar functional groups on the triterpene skeleton for their anti-inflammatory potential. researchgate.netikiam.edu.ec

Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions

Computational studies provide a deeper understanding of how this compound and related compounds interact with their enzymatic targets at the molecular level.

Binding Affinity and Stability of Complexes (e.g., with LOX, Rv1636)

Molecular docking studies have been employed to predict the binding affinity of this compound to the active site of human 5-LOX. These in silico analyses have revealed a favorable binding energy for this compound, suggesting a stable interaction with the enzyme. researchgate.net

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

| This compound | 5-LOX | -8.5 |

| 30-Hydroxy-beta-amyrin | 5-LOX | -8.3 |

| 30-Hydroxy-11-oxo-beta-amyrin | 5-LOX | -8.3 |

| alpha-amyrin | 5-LOX | -10.45 |

| beta-amyrin | Mpro (SARS-CoV-2) | -8.7 |

Data compiled from various molecular docking studies. researchgate.netnih.govlidsen.com

The calculated binding energy for this compound with 5-LOX is -8.5 kcal/mol, which is comparable to other active triterpenoid inhibitors. researchgate.net While direct molecular dynamics simulation studies specifically on the this compound-LOX complex are not extensively detailed in the provided results, studies on the related compound beta-amyrin with the mycobacterial protein Rv1636 have shown the formation of a stable complex with minimal conformational changes during simulation. mdpi.comnih.gov This suggests that the triterpenoid scaffold provides a stable framework for binding within enzyme active sites.

Identification of Key Residues in Binding Processes

Molecular docking simulations have been instrumental in identifying the specific amino acid residues within the active sites of target enzymes that interact with this compound. In the case of human 5-LOX, the active site is described as a bent-shaped cleft. researchgate.net

The C-24 hydroxyl group of this compound is predicted to form a hydrogen bond with the amino acid residue Threonine 444 (T444) in the active site of 5-LOX. researchgate.net This specific interaction likely contributes to the compound's potent inhibitory activity. Other key residues that form the binding pocket for triterpenoids like this compound in 5-LOX include F169, S171, F177, Q363, H367, H372, F359, I406, Q557, A603, and L607. researchgate.net

For the related compound beta-amyrin, docking studies with the mycobacterial protein Rv1636 identified VAL60 as a crucial residue involved in the binding process, which is also a key residue for ATP binding. mdpi.comnih.gov These findings highlight the power of computational approaches to pinpoint key molecular interactions that govern the biological activity of this compound and its analogs.

Synthetic and Semi Synthetic Approaches in Research

Derivatization Strategies for Modifying Bioactivity

The modification of natural products through derivatization is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. While direct derivatization studies on 24-Hydroxy-beta-amyrin are not extensively documented, research on its parent compound, β-amyrin, and related triterpenoids provides a clear blueprint for potential derivatization strategies. These strategies primarily target the hydroxyl and carboxyl groups, as well as the double bond, to generate a diverse array of analogs.

Studies have shown that introducing different functional groups to the amyrin skeleton can significantly impact its biological profile. nih.govresearchgate.net For instance, acylation of the C-3 hydroxyl group of α- and β-amyrin has been explored to create esters with varying chain lengths. nih.gov This modification has been shown to influence the antinociceptive properties of the resulting compounds. nih.gov Furthermore, the synthesis of amino-ester derivatives has been investigated, revealing potential cytotoxic effects against cancer cell lines. scielo.br Oxidation of the amyrin backbone is another strategy to produce derivatives with altered bioactivities. nih.gov

These examples, while not directly involving this compound, underscore the chemical tractability of the amyrin scaffold and the potential for its hydroxyl groups to serve as handles for synthetic modification. Such derivatization could alter the compound's polarity, steric hindrance, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

| Precursor/Scaffold | Derivatization Strategy | Resulting Derivative Type | Observed Bioactivity Modification |

| α,β-Amyrin | Acylation (Propionyl, Hexanoyl, Octanoyl) | 3-O-Acyl derivatives | Enhanced antinociceptive activity. nih.gov |

| α,β-Amyrin | Bromoacetylation followed by amination | Amino-acetyl derivatives | Potential cytotoxic effects. scielo.br |

| α,β-Amyrin | Oxidation (tert-butyl chromate, PCC) | Oxidized derivatives | Altered antinociceptive properties. nih.gov |

| Oleanolic Acid | Introduction of chromene moieties | Chromene derivatives | Anticancer activity via apoptosis induction. rsc.org |

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis and biotransformation represent highly efficient and selective methods for producing complex natural products like this compound. These approaches leverage the remarkable specificity of enzymes to perform challenging chemical reactions, such as regioselective and stereoselective hydroxylations, which are often difficult to achieve through traditional chemical synthesis. beilstein-journals.org

The primary route for the biosynthesis of this compound involves the enzymatic hydroxylation of its precursor, β-amyrin. smolecule.com This reaction is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs). beilstein-journals.org Researchers have successfully identified several CYP enzymes capable of performing this precise C-24 hydroxylation. beilstein-journals.orgnih.gov

A significant breakthrough in this area has been the use of microbial systems, such as the yeast Saccharomyces cerevisiae, as cellular factories for producing this compound. nih.gov This is achieved by introducing the plant genes that code for β-amyrin synthase (bAS) and the specific C-24 hydroxylase (a CYP enzyme) into the yeast. nih.gov The yeast's native metabolic pathways produce the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256), which is then converted to β-amyrin by the introduced synthase. nih.gov Subsequently, the engineered CYP enzyme hydroxylates β-amyrin at the C-24 position to yield the desired product. nih.gov This biotransformation process is a key component of a chemoenzymatic strategy, where the enzymatic step provides a highly selective means of functionalizing the complex triterpenoid skeleton.

Studies have identified several specific CYP enzymes that catalyze this reaction, highlighting the diversity of biocatalysts available for this transformation. For example, CYP93E9 from Phaseolus vulgaris has been shown to facilitate high conversion of β-amyrin to 24-hydroxy-β-amyrin. mdpi.com Microbial biotransformation has also been explored using various bacterial and fungal strains. For instance, the bacterium Rhodobacter sphaeroides has been used to transform β-amyrin acetate, leading to deacetylated and other hydroxylated products, demonstrating the potential of microorganisms to modify the amyrin scaffold. nih.govsci-hub.se

| Enzyme Family | Specific Enzyme | Source Organism | Host System for Biotransformation | Substrate | Product |

| Cytochrome P450 | CYP93E1 | Glycine max (Soybean) | Saccharomyces cerevisiae | β-Amyrin | This compound |

| Cytochrome P450 | CYP93E3 | Glycyrrhiza uralensis | Not specified in source | β-Amyrin | This compound. beilstein-journals.org |

| Cytochrome P450 | CYP93E9 | Phaseolus vulgaris | Saccharomyces cerevisiae | β-Amyrin | This compound. mdpi.com |

| Cytochrome P450 | CYP716 family | Various plants | Saccharomyces cerevisiae | β-Amyrin | This compound and other oxidized derivatives. rsc.org |

Advanced Analytical Research Techniques for Detection and Quantification

Method Development for Complex Biological and Botanical Matrices

The development of analytical methods for 24-Hydroxy-beta-amyrin in intricate matrices like plant tissues or animal plasma presents significant challenges. These challenges include low concentrations of the analyte, the presence of interfering substances, and the compound's structural similarity to other triterpenoids.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foundational separation techniques employed. mdpi.com Due to the lack of a strong chromophore in many triterpenoids, detection is often performed at low, non-specific wavelengths such as 205 nm with a Diode-Array Detector (DAD). mdpi.com However, for enhanced sensitivity and specificity, these liquid chromatography systems are frequently coupled with mass spectrometry (MS). frontiersin.org

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful technique for this purpose. tandfonline.comresearchgate.net It offers high resolution, short analysis times, and the ability to quantify compounds with a high degree of certainty. The development of a UPLC-MS/MS method typically involves optimizing several parameters:

Extraction: The initial step involves extracting the compound from the matrix. For plant materials, this can involve techniques like Soxhlet extraction or maceration with solvents such as methanol (B129727) or ethanol. hilarispublisher.comresearchgate.net For biological fluids like plasma, liquid-liquid extraction or solid-phase extraction is used to isolate the analyte and remove proteins and other interferences.

Chromatographic Separation: Optimization is crucial to separate this compound from its isomers and other related compounds, such as its precursor, beta-amyrin (B1666858). researchgate.net This involves testing different columns (e.g., C18), mobile phase compositions (commonly acetonitrile (B52724) and water with additives like formic acid to improve peak shape), flow rates, and column temperatures. mdpi.comtandfonline.com

Mass Spectrometric Detection: For quantification, the mass spectrometer is typically operated in Multiple-Reaction Monitoring (MRM) mode. tandfonline.com This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions generated through collision-induced dissociation. This highly selective detection method minimizes interference from the matrix, leading to accurate quantification.

The table below summarizes typical parameters that would be optimized for a UPLC-based method for triterpenoid (B12794562) analysis, applicable to this compound.

| Parameter | Typical Condition/Mobile Phase | Reference |

|---|---|---|

| Chromatography System | UPLC or UHPLC | frontiersin.orgtandfonline.com |

| Column | Reversed-phase C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) | tandfonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.comtandfonline.com |

| Mobile Phase B | Acetonitrile or Methanol | mdpi.comtandfonline.com |

| Flow Rate | 0.2 - 0.4 mL/min | tandfonline.com |

| Column Temperature | 25 - 40 °C | tandfonline.com |

| Detector | Tandem Mass Spectrometer (MS/MS) or DAD | mdpi.comtandfonline.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | frontiersin.orgtandfonline.com |

Validation of Analytical Methods for Research Applications

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.net Method validation is a process that demonstrates that an analytical procedure is accurate, precise, and reliable for the quantification of the analyte in a specific matrix. researchgate.nettdx.cat The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). europa.euich.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and its correlation coefficient (R²) should be close to 1. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and calculating the percent recovery. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The table below defines the essential parameters for the validation of an analytical method intended for research on this compound.

| Validation Parameter | Definition | Reference |

|---|---|---|

| Accuracy | The degree of closeness of the determined value to the nominal or known true value. | researchgate.neteuropa.eu |

| Precision | The degree of scatter between a series of measurements obtained from the same sample. | researchgate.neteuropa.eu |

| Linearity | The ability of the method to produce results that are proportional to the analyte concentration over a defined range. | researchgate.neteuropa.eu |

| Specificity | The ability to assess unequivocally the analyte in the presence of other components. | researchgate.neteuropa.eu |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the method. | researchgate.neteuropa.eu |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be measured with acceptable accuracy and precision. | researchgate.neteuropa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | researchgate.net |

Pharmacokinetic Studies in Pre-clinical Animal Models

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism. While specific PK data for this compound is not widely published, studies on its direct precursor, beta-amyrin, provide a framework for the type of investigation required. Such studies are crucial for evaluating the potential of a compound for further development.

Pre-clinical PK studies are typically conducted in animal models, such as rats or mice. researchgate.netfrontiersin.org After administration of the compound (e.g., orally or intravenously), blood samples are collected at various time points and analyzed using a validated analytical method, like the GC-MS or LC-MS/MS methods described previously, to determine the plasma concentration of the compound over time. researchgate.net

From the plasma concentration-time data, several key pharmacokinetic parameters can be calculated:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total exposure to the compound over time.

T1/2 (Elimination Half-life): The time required for the plasma concentration of the compound to decrease by half. researchgate.net

Cl (Clearance): The volume of plasma cleared of the compound per unit of time. researchgate.net

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.net

A study on beta-amyrin in Sprague-Dawley rats revealed a very long terminal elimination half-life and extremely slow clearance. researchgate.net The absolute oral bioavailability was low, though it was noted to be significantly higher when administered as part of a crude plant extract compared to a suspension of the pure compound, suggesting that other components in the extract may enhance its absorption. researchgate.net Similar dedicated studies would be necessary to elucidate the complete pharmacokinetic profile of this compound and understand how the addition of a hydroxyl group affects its ADME properties compared to its parent compound.

The following table presents pharmacokinetic data for the precursor, beta-amyrin, in rats, illustrating the parameters that would be determined for this compound in preclinical research.

| Parameter | Value (for β-amyrin) | Reference |

|---|---|---|

| Administration Route | Intravenous (IV) and Oral (PO) | researchgate.net |

| Terminal Elimination Half-life (T1/2λz) | 610 ± 179 min | researchgate.net |

| Clearance (Cl) | 2.04 ± 0.24 mL/min/kg | researchgate.net |

| Absolute Oral Bioavailability (Pure Compound) | 0.86% | researchgate.net |

| Absolute Oral Bioavailability (Crude Extract) | 3.83% | researchgate.net |

Ethnobotanical Context and Traditional Use Relevance to Modern Research

Linkages Between Traditional Medicinal Applications and Investigated Biological Activities

The chemical compound 24-Hydroxy-beta-amyrin belongs to the triterpenoid (B12794562) class of natural products. basys2.ca It is a derivative of β-amyrin, a widely distributed pentacyclic triterpene found in the epicuticular wax of many plants. basys2.cafoodb.ca The ethnobotanical history of plants containing β-amyrin and its derivatives is rich, with numerous applications in traditional medicine for treating ailments related to inflammation, pain, infections, and metabolic disorders. nih.govnih.govpreprints.org Modern pharmacological studies have increasingly validated these traditional uses by identifying specific biological activities of the isolated compounds, establishing a clear link between historical plant use and contemporary scientific findings.

For instance, this compound has been identified in Gentiana algida, a key species in the Tibetan traditional medicine known as "Bang Jian". nih.gov Plants under the Bang Jian collection are traditionally used to clear heat, dispel dampness, relieve coughs, and treat conditions such as sore throat, fever, eczema, and bronchitis. nih.gov These applications strongly suggest anti-inflammatory and antimicrobial properties. While direct pharmacological studies on this compound are still emerging, the activities of its parent compound, β-amyrin, have been extensively studied and align with these traditional uses. Research has shown that β-amyrin exhibits significant anti-inflammatory, antimicrobial, and analgesic effects. nih.govresearchgate.net

The connection between traditional use and verified activity is further illustrated by other plants containing amyrin-type triterpenoids:

Ziziphus abyssinica : Traditionally used in Africa for various ailments, the root bark of this plant has yielded β-amyrin. nih.gov Subsequent in-vivo studies using a Freund's adjuvant-induced arthritis model in rats demonstrated that isolated β-amyrin significantly reduced paw swelling and reversed cartilage erosion, providing a scientific basis for its potential use in inflammatory conditions like rheumatoid arthritis. nih.gov

Celastrus hindsii : In Vietnam, this plant has been a staple of traditional medicine for treating inflammation and ulcers. nih.gov Scientific investigation led to the isolation of a mixture of α-amyrin and β-amyrin as dominant compounds. This mixture was found to possess antioxidant and anti-inflammatory properties. nih.gov

Maesobotrya barteri : Used in traditional African medicine for its analgesic and antimicrobial effects, this plant was found to contain β-amyrin. researchgate.net Studies have reported the antibacterial activity of β-amyrin isolated from the plant, corroborating its ethnobotanical application. researchgate.net

Yataprasen Formulary : This Thai traditional medicine formulary, comprising 13 herbs, is prescribed to alleviate musculoskeletal pain and osteoarthritis. mdpi.comuea.ac.uk Analysis of the formulary identified β-amyrin as a major bioactive component, which was subsequently shown to exert significant anti-inflammatory effects by reducing the secretion of inflammatory markers like IL-1β, IL-6, and TNF-α. mdpi.comuea.ac.uk

Interactive Table: Ethnobotanical Uses and Investigated Activities of Plants Containing Amyrins

| Plant/Formulary | Traditional Use | Compound(s) Identified | Investigated Biological Activity of Compound(s) |

|---|---|---|---|

| Gentiana algida (Bang Jian) nih.gov | Treatment of sore throat, fever, eczema, bronchitis (clearing heat, dispelling dampness) | This compound, β-amyrin | The parent compound, β-amyrin, shows anti-inflammatory and antimicrobial activities. nih.govresearchgate.netresearchgate.net |

| Ziziphus abyssinica nih.gov | General medicinal uses | β-Amyrin | Anti-arthritic, anti-inflammatory nih.gov |

| Celastrus hindsii nih.gov | Treatment of inflammation, ulcers | α-Amyrin, β-Amyrin | Antioxidant, anti-inflammatory nih.gov |

| Yataprasen (Thai Formulary) mdpi.comuea.ac.uk | Relief of osteoarthritis, musculoskeletal pain | β-Amyrin, Stigmasterol | Anti-inflammatory (inhibition of IL-6, TNF-α, NO production) mdpi.comuea.ac.uk |

| Maesobotrya barteri researchgate.net | Analgesic, antimicrobial | β-Amyrin | Antibacterial researchgate.net |

Ethnomedicinal Practices Informing Research Directions

Ethnomedicinal knowledge serves as a critical starting point for modern drug discovery, offering a pre-selection of botanicals with a history of empirical use and biological effects in humans. The traditional applications of a plant can effectively guide scientists toward investigating specific pharmacological activities of its constituent compounds. The discovery of this compound within plants that have a long history of use in traditional medicine, such as Gentiana algida and Phyllanthus flexuosus, provides a strong rationale for directing future research. nih.govnih.gov

The process often follows a clear path:

Observation of Ethnobotanical Use : Researchers identify a plant used in a traditional medicine system to treat a specific category of illness, such as inflammatory disorders, infections, or metabolic diseases. The use of Celastrus hindsii for inflammation is a prime example. nih.gov

Bioassay-Guided Fractionation : An extract of the plant is tested for biological activity that corresponds to its traditional use. The Yataprasen formulary, used for pain, was tested for anti-inflammatory activity. mdpi.com

Isolation and Identification : The active chemical constituents are isolated and their structures are determined. This process led to the identification of β-amyrin as a key active compound in the Yataprasen formulary and Celastrus hindsii. nih.govmdpi.com

Pharmacological Validation : The pure, isolated compound is then tested in various in-vitro and in-vivo models to confirm its activity and elucidate its mechanism of action. Studies on β-amyrin confirmed its ability to inhibit key inflammatory pathways. nih.govmdpi.com

The presence of this compound in traditionally used medicinal plants suggests that it may contribute to their therapeutic effects. The traditional use of Gentiana species for inflammatory and respiratory ailments points researchers toward investigating the potential anti-inflammatory, anti-tussive, or antimicrobial properties of this compound. nih.gov Similarly, the broader use of plants containing triterpenoids for metabolic conditions like diabetes provides a basis for exploring the effects of this specific compound on glucose metabolism and related pathways. preprints.orgmdpi.com Therefore, the rich history of ethnomedicine acts as an invaluable, time-tested guide, narrowing the search for new therapeutic agents and highlighting compounds like this compound as promising candidates for future pharmacological development.

Future Research Avenues and Translational Potential

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research should prioritize the identification and validation of the specific molecular targets of 24-Hydroxy-beta-amyrin to understand its mechanisms of action. Molecular docking studies have suggested that the compound is a potent inhibitor of human 5-lipoxygenase (5-LOX), an key enzyme in the inflammatory pathway, with the 24-hydroxy group potentially forming a hydrogen bond with the amino acid residue T444 in the enzyme's active site. researchgate.net This provides a critical starting point for further investigation.

Building on this, research should explore other potential targets within inflammatory and disease-related pathways. Studies on the closely related mixture of α- and β-amyrin have demonstrated inhibition of cyclooxygenase-2 (COX-2) expression and the suppression of key signaling pathways such as nuclear factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB). nih.gov Given the structural similarity, it is plausible that this compound may also modulate these pathways. Therefore, future investigations should systematically screen this compound against a panel of kinases and transcription factors involved in inflammation and cell proliferation, such as the MAPK, PI3K, and STAT3 pathways, which are known to be affected by other pentacyclic triterpenoids. researchgate.net

Exploration of Combination Therapies with this compound

A significant avenue for enhancing the therapeutic potential of this compound lies in its use in combination therapies. The rationale for this approach is to achieve synergistic effects, reduce the required doses of accompanying drugs to minimize toxicity, and overcome potential resistance mechanisms.

Given its demonstrated anti-inflammatory potential through 5-LOX inhibition, combining this compound with conventional non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could offer a multi-pronged approach to managing inflammatory disorders. Furthermore, related triterpenoids like α-amyrin have been explored in combination with antibiotics such as vancomycin, where they may act synergistically against resistant bacterial strains. dovepress.com This suggests a promising research direction for evaluating this compound in combination with various classes of antibiotics to assess its potential as an adjuvant in treating infectious diseases. Such studies would involve in vitro checkerboard assays followed by in vivo models to confirm synergistic interactions and therapeutic benefits.

Development of Advanced Delivery Systems for Pre-clinical Investigations

A major hurdle in the clinical translation of many pentacyclic triterpenoids, including likely this compound, is their poor aqueous solubility and low bioavailability. researchgate.netnih.gov These physicochemical properties limit their effectiveness in vivo. Therefore, the development of advanced drug delivery systems is crucial for future pre-clinical and clinical investigations.

Nanotechnology-based carrier systems offer a promising solution to overcome these limitations. nih.govresearchgate.net These systems can enhance solubility, improve stability, control release, and potentially enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy while reducing systemic toxicity. nih.govnih.gov Future research should focus on formulating this compound into various nano-delivery platforms for comprehensive pre-clinical evaluation.

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic compounds. mdpi.com | Increases solubility, protects the compound from degradation, can be surface-modified for targeted delivery. researchgate.net |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. nih.gov | Offers controlled and sustained release, high drug loading capacity, and good stability. nih.gov |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. researchgate.net | Enhances the solubility and absorption of lipophilic compounds. researchgate.net |

| Cyclodextrin Complexes | Inclusion complexes formed with cyclic oligosaccharides (cyclodextrins) that have a hydrophilic exterior and a lipophilic interior. researchgate.net | Improves aqueous solubility and stability of the guest molecule. researchgate.net |

Investigation of Ecological Roles and Plant-Environment Interactions of the Compound

Understanding the natural role of this compound in plants can provide valuable insights into its biological activities and potential applications. The compound is biosynthesized from β-amyrin through a hydroxylation reaction catalyzed by a cytochrome P450-dependent monooxygenase, specifically an enzyme identified as β-amyrin 24-hydroxylase (CYP93E1 in Glycine max). nih.gov

Crucially, the genes encoding this enzyme have been reported to be "elicitor-inducible". nih.gov Elicitors are molecules that trigger defense responses in plants, often against pathogens or herbivores. This inducibility strongly suggests that this compound is not a static component but is actively synthesized as part of the plant's chemical defense system. Triterpenoids, in general, are known to play protective roles against a wide range of biotic and abiotic stresses. nih.gov For instance, the precursor β-amyrin has been implicated in disease resistance in oats and has demonstrated antimicrobial and antifungal properties. uea.ac.ukresearchgate.netajchem-a.com

Future ecological research should investigate the specific environmental triggers for the production of this compound in various plant species. This would involve studying its accumulation in response to different stressors, such as microbial infection, insect feeding, drought, or UV radiation. Elucidating these plant-environment interactions could not only reveal novel bioactivities but also inform strategies for the sustainable biotechnological production of the compound.

Q & A

What established methodologies are recommended for the isolation and structural characterization of 24-Hydroxy-beta-amyrin from natural sources?

Basic Research Focus

To isolate and characterize this compound, researchers should employ a combination of chromatographic techniques (e.g., column chromatography, HPLC) and spectroscopic methods (NMR, MS, IR). Key steps include:

- Sample preparation : Use solvent extraction (e.g., ethanol, methanol) optimized for triterpenoid solubility.

- Purification : Fractionate crude extracts using gradient elution to separate closely related compounds .

- Structural validation : Compare NMR data (e.g., and spectra) with published databases and synthesize derivatives (e.g., acetates) to confirm hydroxyl group positions .

- Purity assessment : Use HPLC with UV/Vis or ELSD detection, ensuring >95% purity for biological assays .

How can researchers resolve contradictions in reported bioactivity data for this compound across pharmacological studies?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

- Variability in experimental models : Differences in cell lines (e.g., RAW 264.7 vs. HEK293) or animal models may alter compound efficacy. Standardize models using guidelines from Standards for Reporting Qualitative Research .

- Dosage and solubility : Optimize solvent systems (e.g., DMSO/PBS mixtures) to ensure compound stability and bioavailability. Include dose-response curves and negative controls .

- Data normalization : Account for batch-to-batch variability in natural product extracts by quantifying this compound via LC-MS in each experiment .

What strategies are effective for elucidating the biosynthetic pathway of this compound in plant systems?

Advanced Research Focus

To map biosynthetic pathways:

- Gene mining : Use RNA-seq or transcriptomics to identify candidate genes (e.g., cytochrome P450s) in high-producing plant species .

- Heterologous expression : Clone putative genes into Saccharomyces cerevisiae or Nicotiana benthamiana to test enzymatic activity .

- Isotopic labeling : Trace -labeled precursors (e.g., mevalonate) to confirm intermediate steps .

- Enzyme kinetics : Characterize kinetic parameters (e.g., , ) using recombinant proteins and substrate analogs .

How should researchers design experiments to assess the metabolic stability of this compound in vivo?

Basic Research Focus

For metabolic studies:

- In vitro assays : Use liver microsomes (human/rodent) to evaluate phase I/II metabolism. Monitor metabolites via LC-MS/MS .

- Pharmacokinetic profiling : Administer the compound orally/intravenously in rodents, collecting plasma/tissue samples at timed intervals .

- Bile acid conjugation analysis : Investigate potential glucuronidation or sulfation using enzymatic hydrolysis and MS fragmentation .

What analytical techniques are critical for distinguishing this compound from its structural analogs (e.g., beta-amyrin, oleanolic acid)?

Basic Research Focus

Differentiation requires:

- High-resolution MS : Accurately measure molecular mass (e.g., Q-TOF) and fragment ions to confirm hydroxylation patterns .

- 2D-NMR : Use HSQC and HMBC to assign hydroxyl group positions on the triterpenoid skeleton .

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., co-crystals with proteins) for absolute configuration .

How can computational methods enhance the study of this compound’s mechanism of action?

Advanced Research Focus

Integrate computational tools:

- Molecular docking : Screen against target proteins (e.g., COX-2, NF-κB) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .

- QSAR modeling : Develop predictive models for bioactivity optimization using descriptors like logP and polar surface area .

What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Focus

For SAR reproducibility:

- Reaction standardization : Document temperature, solvent ratios, and catalyst concentrations (e.g., TEMPO for oxidation) .

- Byproduct analysis : Use TLC or GC-MS to monitor side reactions and optimize purification steps .

- Stereochemical control : Employ chiral catalysts or enzymatic resolution to isolate enantiomerically pure derivatives .

How should researchers address challenges in quantifying this compound in complex biological matrices (e.g., plasma, plant extracts)?

Basic Research Focus

Optimize quantification via:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins .

- Internal standards : Use deuterated analogs (e.g., d-24-Hydroxy-beta-amyrin) to correct for matrix effects .

- Validation parameters : Report limits of detection (LOD), recovery rates, and inter-day precision per FDA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |